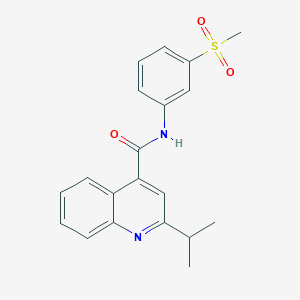
N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide, also known as MSQ, is a quinoline-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSQ has been found to have a range of biochemical and physiological effects, making it an attractive candidate for drug development. In
Wissenschaftliche Forschungsanwendungen
N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been shown to protect against neuronal damage and improve cognitive function.
Wirkmechanismus
The mechanism of action of N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide involves the inhibition of various enzymes and signaling pathways involved in disease progression. N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been found to inhibit the activity of histone deacetylases, which play a crucial role in cancer cell growth and proliferation. N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant genes and protects against oxidative stress.
Biochemical and Physiological Effects
N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been found to have various biochemical and physiological effects. In cancer research, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been found to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been shown to protect against neuronal damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has several advantages for lab experiments, including its high potency, low toxicity, and ability to cross the blood-brain barrier. However, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide also has some limitations, including its poor solubility in aqueous solutions and limited stability under certain conditions.
Zukünftige Richtungen
There are several future directions for N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide research, including the development of more potent and selective N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide analogs, the investigation of N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide's potential applications in other diseases, and the exploration of N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide's mechanism of action in greater detail. Additionally, the use of N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide in combination with other drugs or therapies may have synergistic effects and improve therapeutic outcomes.
Conclusion
In conclusion, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of enzymes and signaling pathways involved in disease progression, and it has been found to have various biochemical and physiological effects. While N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has some limitations, its advantages make it an attractive candidate for drug development. Future research on N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide may lead to the development of novel therapies for cancer, inflammation, and neurodegenerative disorders.
Synthesemethoden
The synthesis of N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide involves the reaction of 3-methylsulfonylphenylamine with 2-bromo-2-methylpropanenitrile, followed by the addition of 2-aminoquinoline and subsequent cyclization. The resulting product is N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide, which can be purified using various methods, including chromatography and recrystallization.
Eigenschaften
IUPAC Name |
N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13(2)19-12-17(16-9-4-5-10-18(16)22-19)20(23)21-14-7-6-8-15(11-14)26(3,24)25/h4-13H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVZWOFDYXBONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[2-(4-Methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7461994.png)
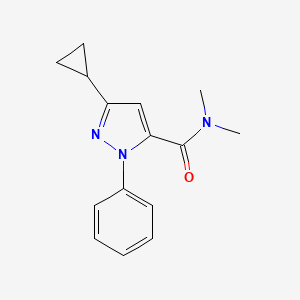

![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462014.png)

![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)
![4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)
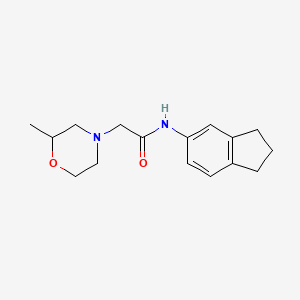
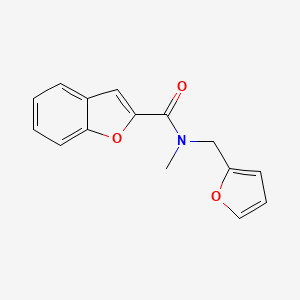

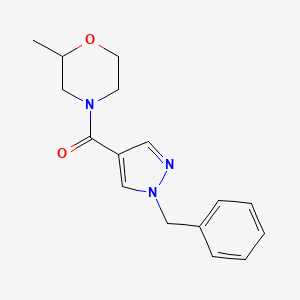
![5-Cyclopropyl-5-methyl-3-[[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]methyl]imidazolidine-2,4-dione](/img/structure/B7462085.png)